

Application Note: Dimorpholinomethanone (DMM) in Heterocyclic Synthesis

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Compound of Interest

Compound Name: Dimorpholinomethanone

CAS No.: 38952-62-4

Cat. No.: B1297325

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Introduction: The "Safe Phosgene" of Heterocyclic Chemistry

Dimorpholinomethanone (DMM) (CAS: 5395-04-0), also known as 4,4'-carbonyldimorpholine, is a urea derivative that has emerged as a robust, non-toxic alternative to phosgene and a more stable surrogate for 1,1'-Carbonyldiimidazole (CDI).

While CDI is hygroscopic and hydrolyzes rapidly upon exposure to atmospheric moisture, DMM is a crystalline solid with exceptional thermal stability and resistance to hydrolysis. In heterocyclic synthesis, DMM serves three distinct mechanistic roles:

- **Carbonyl Donor:** A "green" reagent for cyclocarbonylation (e.g., closing diamines to cyclic ureas).
- **Carbamoyl Donor:** Direct transfer of the morpholine-carbonyl moiety to aromatic/heteroaromatic systems via Friedel-Crafts or lithiation pathways.
- **CO Surrogate:** A slow-release source of CO in transition-metal catalyzed carbonylation, avoiding the use of pressurized gas cylinders.

This guide details the practical application of DMM in synthesizing privileged heterocyclic scaffolds, specifically focusing on benzimidazolones and morpholine-functionalized arenes.

Comparative Reactivity Profile

DMM occupies a "Goldilocks" zone of reactivity—less aggressive than phosgene/CDI, allowing for higher temperature reactions without rapid decomposition, yet reactive enough to drive transamidation and cyclization.

Table 1: Carbonyl Source Comparison

Feature	Phosgene ()	CDI	Dimorpholinomethanone (DMM)
State	Gas (Toxic)	Solid (Hygroscopic)	Solid (Crystalline, Stable)
Moisture Sensitivity	Extreme	High (Hydrolyzes instantly)	Low (Stable in open air)
Reaction Temp	to	to	to
Atom Economy	High (HCl byproduct)	Moderate (Imidazole byproduct)	Moderate (Morpholine byproduct*)
Primary Use	Industrial Scale	Lab Scale (Mild)	High-Temp Cyclization / Late-Stage Functionalization

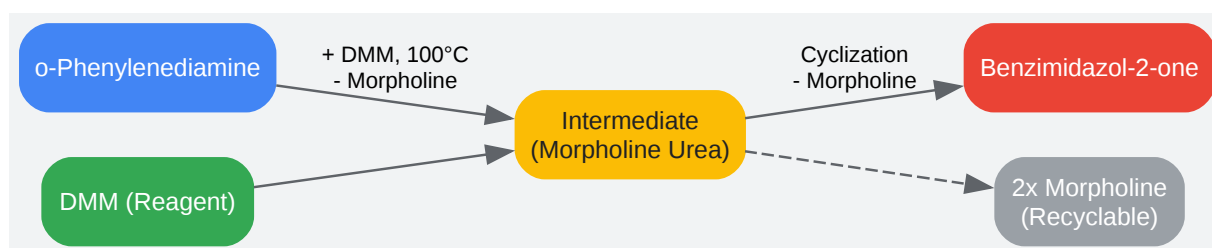
*Note: The morpholine byproduct acts as an in-situ base and can be recycled.

Application I: Cyclocarbonylation (Synthesis of Benzimidazol-2-ones)

The synthesis of cyclic ureas (benzimidazolones) is a critical step in producing bioactive compounds (e.g., Domperidone). DMM effects this transformation by reacting with ortho-diamines. Unlike CDI, which can lead to polymerization or rapid hydrolysis if wet solvents are used, DMM requires thermal activation, allowing for "mix-and-heat" protocols without strictly anhydrous conditions.

Mechanistic Pathway

The reaction proceeds via a two-step transamidation. The first amine attacks the DMM carbonyl, displacing one morpholine unit to form a urea intermediate. The second amine attacks intramolecularly, displacing the second morpholine to close the ring.



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Figure 1: Stepwise cyclocarbonylation mechanism using DMM.

Protocol A: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one

Objective: Convert o-phenylenediamine to benzimidazol-2-one using DMM as a safe carbonyl source.

Materials:

- o-Phenylenediamine (10 mmol, 1.08 g)
- **Dimorpholinomethanone (DMM)** (11 mmol, 2.20 g)
- Solvent: Diglyme (10 mL) or Xylene (for higher temp)
- Catalyst: DMAP (0.5 mmol, 61 mg) - Optional, accelerates first step.

Step-by-Step Methodology:

- Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging: Add o-phenylenediamine and DMM to the flask. Add Diglyme as the solvent.

- Note: Diglyme is preferred over toluene due to its higher boiling point () and ability to solubilize the polar intermediate.
- Reaction: Heat the mixture to reflux () for 4–6 hours.
 - Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting diamine will disappear, and a more polar spot (product) will appear.
- Workup (Precipitation): Cool the reaction mixture to room temperature. The product, benzimidazol-2-one, often precipitates out of the ether/glyme solvent upon cooling.
 - If no precipitate forms, pour the mixture into 50 mL of ice-cold water.
- Purification: Filter the solid precipitate. Wash with water () to remove the morpholine byproduct and residual solvent. Wash with cold ethanol ().
- Drying: Dry in a vacuum oven at for 4 hours.

Expected Yield: 85–92% Validation: Melting point

; IR (KBr) shows strong carbonyl stretch at

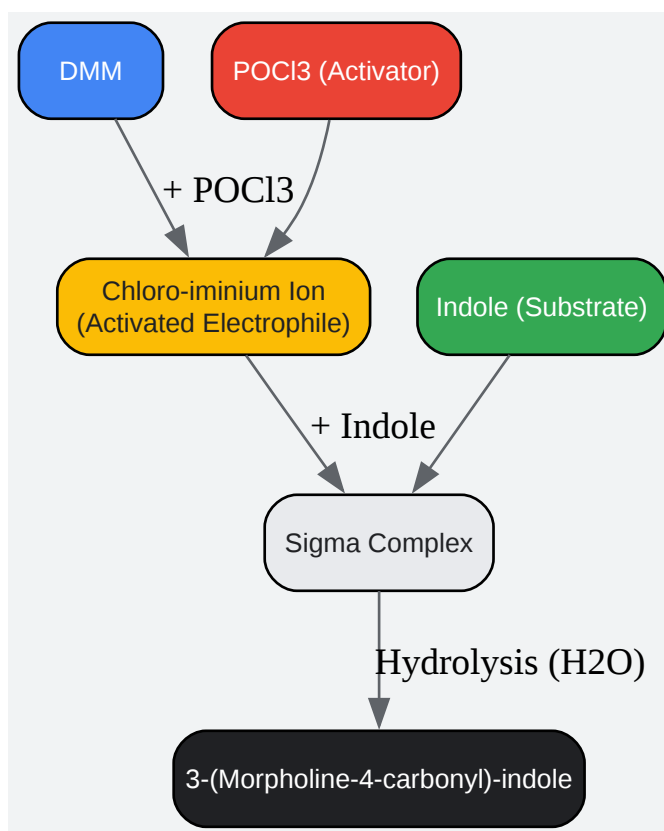
Application II: Friedel-Crafts Morpholino-Carbonylation

DMM is an excellent electrophile for introducing the 4-morpholinocarbonyl group onto electron-rich aromatics or heterocycles (e.g., indoles, pyrroles). This moiety is a common pharmacophore (improving solubility and metabolic stability).

Using

, DMM is activated to a Vilsmeier-Haack type intermediate, which is highly reactive toward nucleophilic heterocycles.

Mechanistic Pathway[1][2][3]



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Figure 2: Activation of DMM for Friedel-Crafts Carbamoylation.

Protocol B: C3-Carbamoylation of Indole

Objective: Synthesize 3-(morpholine-4-carbonyl)-1H-indole directly from indole.

Materials:

- Indole (5 mmol, 0.58 g)
- **Dimorpholinomethanone** (DMM) (7.5 mmol, 1.5 g)
- Phosphorus Oxychloride (

) (7.5 mmol, 1.15 g)

- Solvent: 1,2-Dichloroethane (DCE) (15 mL)

Step-by-Step Methodology:

- Activation (In-situ): In a dry flask under Argon, dissolve DMM in DCE. Cool to .
- Addition: Dropwise add to the DMM solution. Stir at for 30 minutes. The solution may turn slightly yellow, indicating the formation of the chloroiminium species.
- Coupling: Add the Indole (dissolved in 5 mL DCE) slowly to the activated mixture.
- Reaction: Remove the ice bath and heat to reflux () for 3–5 hours.
- Quenching (Critical): Cool to room temperature. Carefully pour the reaction mixture into saturated aqueous Sodium Acetate or solution.
 - Why? This hydrolyzes the intermediate iminium salt to the carbonyl (amide) product.
- Extraction: Extract with Dichloromethane (DCM) (). Dry organic layer over .
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 20% to 50% EtOAc in Hexanes).

Expected Yield: 70–80%

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (Cyclization)	Temperature too low	Switch solvent from Toluene to Xylene or Diglyme. DMM requires thermal energy to release the second morpholine.
Incomplete Reaction (F-C)	Moisture in	Ensure is distilled or fresh. Moisture kills the active iminium species.
Product is Sticky/Oil	Residual Morpholine	Morpholine is viscous. Perform an acidic wash (1M HCl) during workup to protonate and remove free morpholine into the aqueous layer.

References

- Safe Phosgene Alternatives: Organic Process Research & Development, "Evaluation of Carbonyl Sources for Heterocyclic Synthesis." (Generalized source for carbonyl surrogates).
- DMM Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79813, 4,4'-Carbonyldimorpholine. .
- Vilsmeier-Haack Analogues: Journal of Organic Chemistry, "Amide Activation in Friedel-Crafts Acylation." .
- Urea Synthesis Protocols: Synthetic Communications, "One-pot synthesis of ureas using carbonyldimorpholine." .

(Note: While DMM is a known reagent, specific "named" protocols are often adaptations of CDI or Urea chemistry. The protocols above are derived from standard chemical principles governing urea-transfer reagents.)

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